3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
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Overview
Description
3-(Oxan-4-yl)bicyclo[111]pentane-1-sulfonyl chloride is a complex organic compound featuring a bicyclo[111]pentane core, which is known for its unique structural rigidity and strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the use of [1.1.1]propellane as a starting material. The process often includes a triethylborane-initiated radical bicyclopentylation, starting from [1.1.1]propellane and an alkyl iodide precursor . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclo[1.1.1]pentane structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl iodides, triethylborane, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonyl derivatives.
Scientific Research Applications
3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: Its rigidity and strain make it useful in the development of novel materials with specific mechanical properties.
Biological Research: The compound can be used to study the effects of structural rigidity on biological activity.
Mechanism of Action
The mechanism by which 3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects is primarily related to its structural features. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s interaction with molecular targets. This rigidity can enhance binding affinity and selectivity for specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A simpler structure that serves as a bioisostere for phenyl rings in drug design.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid:
Uniqueness
3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to the presence of the oxan-4-yl group and the sulfonyl chloride functionality. These features provide additional sites for chemical modification and enhance the compound’s versatility in various applications.
Properties
Molecular Formula |
C10H15ClO3S |
---|---|
Molecular Weight |
250.74 g/mol |
IUPAC Name |
3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S/c11-15(12,13)10-5-9(6-10,7-10)8-1-3-14-4-2-8/h8H,1-7H2 |
InChI Key |
OGHSAPZWAJDMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C23CC(C2)(C3)S(=O)(=O)Cl |
Origin of Product |
United States |
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